molecular formula C11H13NO2 B8782415 3-Hydroxy-2-propyl-2,3-dihydroisoindol-1-one

3-Hydroxy-2-propyl-2,3-dihydroisoindol-1-one

Cat. No. B8782415
M. Wt: 191.23 g/mol
InChI Key: IRTFQHFOWRLQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-propyl-2,3-dihydroisoindol-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-propyl-2,3-dihydroisoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-propyl-2,3-dihydroisoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Hydroxy-2-propyl-2,3-dihydroisoindol-1-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-hydroxy-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H13NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6,10,13H,2,7H2,1H3

InChI Key

IRTFQHFOWRLQEI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-2-propyl-2,3-dihydroisoindol-1-one is prepared as described in Example 1, starting with 1.5 g of N-propylphthalimide in 25 cm3 of methanol and 0.48 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours and is then cooled to a temperature in the region of 0° C. and distilled water is added dropwise. The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 35° C. and the residue is cooled to 0° C. The precipitate obtained is filtered off and then washed with cold water. The solid is taken up in dichloromethane and the solvent is then evaporated to dryness under reduced pressure (2 kPa) at a temperature in the region of 35° C. 1.0 g of 3-hydroxy-2-propyl-2,3-dihydroisoindol-1-one is thus obtained in the form of a beige-colored powder. (Rf=0.6, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (30/70 by volume)).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.48 g
Type
solvent
Reaction Step Three

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